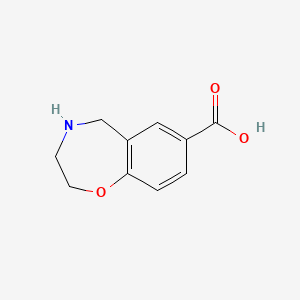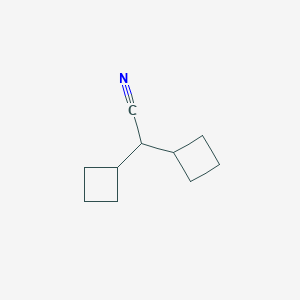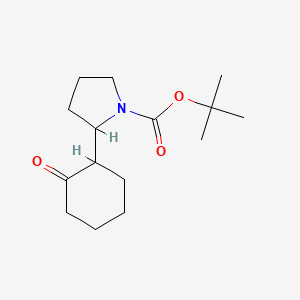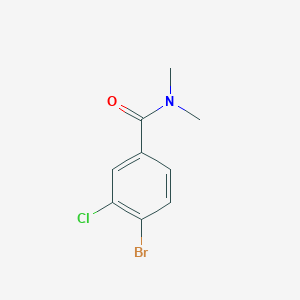![molecular formula C10H13ClN2S2 B1449273 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride CAS No. 2034157-41-8](/img/structure/B1449273.png)
3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride
Overview
Description
3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride is a synthetic organic compound with a distinctive chemical structure. It belongs to the benzo[d]thiazole class of compounds, known for their wide range of applications in various fields such as chemistry, biology, medicine, and industry. This compound is particularly noted for its interesting pharmacological properties and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride is the Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling , making it an attractive target for antidiabetic drug discovery .
Biochemical Pathways
The inhibition of PTP1B can enhance insulin and leptin signaling pathways . These pathways are crucial for the regulation of glucose homeostasis and energy balance in the body. By enhancing these pathways, this compound may help to regulate blood glucose levels and energy expenditure.
Result of Action
The inhibition of PTP1B by this compound can result in enhanced insulin and leptin signaling . This can lead to improved regulation of blood glucose levels and energy balance, which may be beneficial in the management of diabetes .
Biochemical Analysis
Biochemical Properties
3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride plays a significant role in biochemical reactions, particularly as a quorum sensing inhibitor. Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior based on population density. This compound has been shown to inhibit quorum sensing signals in bacteria such as Chromobacterium violaceum and Pseudomonas aeruginosa . It interacts with quorum sensing receptors like CviR and LasR, inhibiting their activity and thereby reducing the production of virulence factors and biofilm formation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts quorum sensing pathways, leading to decreased virulence and biofilm formation . In mammalian cells, thiazole derivatives have been shown to exhibit cytotoxic effects on cancer cells, potentially through the induction of apoptosis and inhibition of cell proliferation . This compound may also influence cell signaling pathways, gene expression, and cellular metabolism, although specific studies on these aspects are limited.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to quorum sensing receptors such as CviR and LasR . This binding inhibits the receptors’ ability to activate gene expression related to virulence and biofilm formation. Additionally, thiazole derivatives have been shown to interact with various enzymes, potentially inhibiting their activity and leading to altered cellular functions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of quorum sensing and reduced virulence in bacterial populations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits quorum sensing and reduces bacterial virulence without causing significant toxicity . At higher doses, thiazole derivatives have been associated with toxic effects, including cytotoxicity and adverse impacts on organ function . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to quorum sensing and bacterial communication The compound interacts with enzymes and cofactors involved in these pathways, leading to altered metabolic flux and changes in metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its activity and efficacy. Studies have shown that thiazole derivatives can be efficiently transported into bacterial cells, where they exert their quorum sensing inhibitory effects
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. Thiazole derivatives have been shown to localize in various cellular compartments, including the cytoplasm and nucleus The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, influencing its biochemical interactions and effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can be achieved through a multi-step process:
Step 1: : The initial step involves the preparation of 2-aminothiophenol by the reduction of 2-nitrothiophenol using a reducing agent such as iron powder in the presence of hydrochloric acid.
Step 2: : The 2-aminothiophenol is then reacted with a suitable carboxylic acid derivative to form the benzo[d]thiazole core. This step typically involves cyclization reactions under acidic or basic conditions.
Step 3: : The final step involves the introduction of the 2-(methylthio)ethyl group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The use of continuous flow reactors and automation technologies helps in increasing the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : Reduction reactions can reduce the imine group to form amines.
Substitution: : Nucleophilic and electrophilic substitution reactions can be used to modify the benzo[d]thiazole core or the 2-(methylthio)ethyl group.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used for oxidation.
Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: : Conditions for substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Corresponding amines.
Substitution: : Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride finds applications in multiple scientific research fields:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: : Investigated for its biological activity and potential as a biochemical probe.
Medicine: : Explored for its pharmacological properties and potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: : Employed in the development of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2(3H)-imine derivatives: : Compounds with similar benzo[d]thiazole core structures but different substituents.
Thiazole-based compounds: : Other thiazole derivatives with varying biological and chemical properties.
Uniqueness
Distinctive Structural Features: : The presence of the 2-(methylthio)ethyl group imparts unique chemical and biological properties.
Specific Applications: : The compound's unique structure makes it suitable for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S2.ClH/c1-13-7-6-12-8-4-2-3-5-9(8)14-10(12)11;/h2-5,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJHXDANDSWYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1C2=CC=CC=C2SC1=N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B1449191.png)
![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)











![4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1449213.png)
